molecular formula C33H45ClFNO3 B584356 Decanoato de Haloperidol 3-Etil CAS No. 1797982-02-5

Decanoato de Haloperidol 3-Etil

Número de catálogo: B584356
Número CAS: 1797982-02-5
Peso molecular: 558.175
Clave InChI: ODANWSUZWFYXTO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Ethyl Haloperidol Decanoate is a derivative of haloperidol, a well-known antipsychotic medication. This compound is primarily used in the pharmaceutical industry for its potent neuroleptic properties. It is a long-acting ester of haloperidol, designed to provide extended therapeutic effects, making it suitable for patients requiring long-term medication management .

Aplicaciones Científicas De Investigación

3-Ethyl Haloperidol Decanoate has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

The primary target of 3-Ethyl Haloperidol Decanoate, similar to Haloperidol, is the dopamine receptor (mainly D2) . These receptors are found in the brain, particularly within the mesolimbic and mesocortical systems . Dopamine receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement .

Mode of Action

3-Ethyl Haloperidol Decanoate exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2) . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and mood . This antagonism is thought to alleviate psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia .

Biochemical Pathways

The enzymes involved in the biotransformation of Haloperidol include cytochrome P450 (CYP), carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase . The greatest proportion of the intrinsic hepatic clearance of Haloperidol is by glucuronidation, followed by the reduction of Haloperidol to reduced Haloperidol and by CYP-mediated oxidation .

Pharmacokinetics

The pharmacokinetics of 3-Ethyl Haloperidol Decanoate is expected to be similar to that of Haloperidol Decanoate. After administration, Haloperidol is detectable in plasma within one hour . Peak plasma levels are obtained within three to seven days . The plasma levels of Haloperidol strongly correlate with the dose administered . The drug is metabolized in the liver, primarily by glucuronidation and CYP-mediated oxidation . About 30% of the drug is excreted in the urine .

Result of Action

The clinical condition of about two-thirds of the patients remained unchanged or improved, compared with the period of oral treatment . During the first two months of treatment, there was more rigidity and tremor, but from the third month, the extrapyramidal symptoms were less pronounced than during the period of oral neuroleptics .

Action Environment

The action, efficacy, and stability of 3-Ethyl Haloperidol Decanoate can be influenced by various environmental factors. For instance, coadministration with certain drugs like carbamazepine, phenytoin, phenobarbital, rifampicin, or quinidine can affect the pharmacokinetics of Haloperidol to an extent that alterations in clinical consequences would be expected . Furthermore, interethnic and pharmacogenetic differences in Haloperidol metabolism may also influence its action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl Haloperidol Decanoate involves the esterification of haloperidol with decanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 3-Ethyl Haloperidol Decanoate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the final product meets pharmaceutical standards. The reaction conditions are optimized to maximize yield and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions

3-Ethyl Haloperidol Decanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones and carboxylic acids, while reduction typically produces alcohols .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

3-Ethyl Haloperidol Decanoate is unique due to its specific chemical structure, which provides distinct pharmacokinetic properties. The addition of the ethyl group enhances its lipophilicity, leading to a longer duration of action compared to other similar compounds .

Actividad Biológica

3-Ethyl Haloperidol Decanoate is a derivative of haloperidol, a widely used antipsychotic medication. This compound is characterized by its extended duration of action, making it particularly useful for patients who struggle with adherence to oral medication regimens. The molecular formula for 3-Ethyl Haloperidol Decanoate is C33H45ClFNO3C_{33}H_{45}ClFNO_3, with a molecular weight of approximately 558.175 g/mol .

3-Ethyl Haloperidol Decanoate primarily exhibits its biological activity through antagonistic effects on dopamine receptors , specifically the D2 subtype. This mechanism is crucial for its antipsychotic efficacy, alleviating symptoms associated with schizophrenia and other psychotic disorders. The compound's pharmacological profile resembles that of haloperidol decanoate, with significant implications for its therapeutic use in psychiatric medicine .

Pharmacokinetics

The pharmacokinetics of 3-Ethyl Haloperidol Decanoate reveal that detectable plasma levels can be observed within one hour post-administration. The drug has a prolonged half-life, which allows for less frequent dosing compared to oral forms of haloperidol. Peak plasma concentrations are typically reached between three to nine days following administration, with steady-state levels achieved after the third injection or approximately three months .

Parameter Value
Molecular FormulaC33H45ClFNO3C_{33}H_{45}ClFNO_3
Molecular Weight558.175 g/mol
Half-LifeApproximately 21 days
Peak Plasma Concentration3-9 days post-injection
Volume of Distribution9.5-21.7 L/kg

Metabolism

The metabolism of 3-Ethyl Haloperidol Decanoate occurs primarily in the liver through the cytochrome P450 enzyme system. Key enzymes involved include CYP3A4 and CYP2D6, which facilitate various metabolic pathways including oxidative N-dealkylation and glucuronidation. Only about 1% of the administered dose is excreted unchanged in urine, indicating extensive biotransformation .

Case Study: Pancytopenia Induced by Haloperidol Decanoate

A notable case study published in 2023 described an 85-year-old female patient with schizophrenia who developed pancytopenia while receiving monthly injections of haloperidol decanoate. The patient's blood counts showed significant declines in red blood cells, platelets, and white blood cells over six months. Following the discontinuation of haloperidol decanoate, her blood counts normalized within three months, highlighting the potential hematological side effects associated with this treatment .

Table: Blood Count Changes During Treatment

Parameter Baseline After 6 Months After Discontinuation
White Blood Cells (WBC)3000/mm³1860/mm³5100/mm³
Absolute Neutrophil Count (ANC)1300/mm³440/mm³2800/mm³
Hemoglobin Levels10.9 g/dL10.1 g/dL11.2 g/dL
Platelet Count154,000/mm³140,000/mm³Stable at 138,000/mm³

Efficacy Compared to Other Antipsychotics

Research comparing haloperidol decanoate to other depot antipsychotics has shown no significant differences in global impression or mental state outcomes. However, patients on depot formulations like haloperidol decanoate tended to have better adherence due to less frequent dosing requirements .

Propiedades

Número CAS

1797982-02-5

Fórmula molecular

C33H45ClFNO3

Peso molecular

558.175

Nombre IUPAC

[4-(4-chlorophenyl)-1-[4-(3-ethyl-4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate

InChI

InChI=1S/C33H45ClFNO3/c1-3-5-6-7-8-9-10-13-32(38)39-33(28-15-17-29(34)18-16-28)20-23-36(24-21-33)22-11-12-31(37)27-14-19-30(35)26(4-2)25-27/h14-19,25H,3-13,20-24H2,1-2H3

Clave InChI

ODANWSUZWFYXTO-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC(=C(C=C2)F)CC)C3=CC=C(C=C3)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.